Ethyl phenethyl acetal
Description
Historical Context of Acetal (B89532) Chemistry Research
Acetal chemistry has a rich history, with the first synthesis of a polyacetal dating back to 1912. rsc.orgrsc.org Acetals are functional groups characterized by a carbon atom single-bonded to two -OR' groups, where R' is an organic fragment. wikipedia.org They are formed from the reaction of an aldehyde or ketone with an alcohol. wikipedia.org Historically, the term "ketal" was used for derivatives of ketones, but modern IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.org
The stability of the acetal bond, particularly its resistance to basic conditions, has made it a valuable protecting group in organic synthesis. rsc.orgmasterorganicchemistry.com This stability, however, is contrasted by its susceptibility to hydrolysis in acidic environments. rsc.org This characteristic has been both a benefit in controlled chemical reactions and a challenge in applications like plumbing, where acetal fittings have shown high failure rates due to degradation from chlorinated water. subrogationrecoverylawblog.com The study of acetals gained further momentum with the discovery of their presence in natural products, contributing to the flavor and fragrance of foods and beverages. ymerdigital.com
Significance of Ethyl Phenethyl Acetal in Academic Inquiry
This compound, with the chemical formula C₁₂H₁₈O₂, is a specific acetal that has drawn interest from the scientific community. nist.gov It is recognized for its presence in nature, having been isolated from sources like green nasturtium and French mimosa absolute oil. chemicalbook.comambeed.commedchemexpress.com Its distinct leafy, green, and floral aroma has made it a subject of study in the fragrance and flavor industries. chemicalbook.comthegoodscentscompany.com
In academic research, this compound serves as a model compound for studying various chemical reactions. It can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to its corresponding alcohols. It is also utilized as a solvent and reagent in reactions such as alkylation, esterification, and polymerization. The study of its synthesis, often through the reaction of phenylethyl alcohol and ethyl vinyl ether, provides insights into catalytic processes and reaction optimization. chemicalbook.com
Scope and Objectives of Current Research Trajectories
Current research on this compound is focused on several key areas. One major trajectory is the development of greener and more efficient synthesis methods. This includes the use of heterogeneous catalysts like natural kaolin, which offer advantages such as cost-effectiveness, eco-friendliness, and reusability. ymerdigital.comresearchgate.net Microwave-assisted synthesis is another area being explored to reduce reaction times and energy consumption.
Another significant research direction involves the detailed characterization of its chemical and physical properties. This includes precise measurements of its boiling point, density, refractive index, and solubility, which are crucial for its application in various chemical processes. chemicalbook.comthegoodscentscompany.comchemeo.com Furthermore, there is ongoing research into its potential applications beyond the fragrance industry, leveraging its properties as a solvent and intermediate in organic synthesis. cymitquimica.com The study of its chemical stability and reactivity under different conditions remains a core objective to expand its utility in diverse scientific and industrial fields. thegoodscentscompany.com
Chemical and Physical Properties
This compound is a colorless liquid with a distinct odor profile. chemicalbook.com Its physical and chemical properties have been well-documented in scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | nist.govchemicalbook.com |
| Molecular Weight | 194.27 g/mol | nist.govchemicalbook.comtargetmol.com |
| Boiling Point | 241.4±15.0 °C at 760 Torr | chemicalbook.com |
| Density | 0.964±0.06 g/cm³ at 20 °C | chemicalbook.comtargetmol.com |
| Refractive Index | 1.47800 to 1.48300 at 20.00 °C | chemicalbook.comthegoodscentscompany.com |
| Flash Point | > 100.00 °C | thegoodscentscompany.com |
| Water Solubility | 453 mg/L at 24 °C | chemicalbook.com |
| LogP | 3.5 at 25 °C | chemicalbook.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Synthesis and Reactions
The synthesis of this compound can be achieved through the reaction of phenylethyl alcohol with ethyl vinyl ether in the presence of a cation exchange resin. chemicalbook.com Research has also explored enzymatic synthesis routes for related phenethyl esters, which could offer environmentally friendly alternatives. nih.gov
This compound participates in several types of chemical reactions:
Oxidation: Can be oxidized to form the corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form its corresponding alcohols.
Hydrolysis: Can be hydrolyzed back to phenylethyl alcohol and acetaldehyde (B116499).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethoxyethoxy)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDGMPOYFGNLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051930 | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-10-7 | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, (2-(1-ethoxyethoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(1-ethoxyethoxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1-ethoxyethoxy)ethyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL PHENETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7156Q4C3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Occurrence and Biogenesis Research
Isolation Methodologies from Natural Sources
Ethyl phenethyl acetal (B89532), also known as hyacinth body, is a naturally occurring compound that has been identified in a limited number of botanical and biological sources. thegoodscentscompany.commedchemexpress.comtargetmol.com Its isolation and identification from these complex matrices require specific analytical techniques.
Ethyl phenethyl acetal has been reported to be isolated from plants such as green nasturtium and the green goldenseal flower. medchemexpress.comtargetmol.com The extraction of this and other bioactive compounds from plant materials is a critical first step for analysis. The choice of solvent and method depends on the polarity and stability of the target compound.
General methods for extracting phytochemicals from plant matrices are applicable for the isolation of this compound. nih.gov These techniques involve the use of various solvents to draw out the desired compounds from the plant material. The selection of the solvent is crucial; polar solvents like methanol, ethanol (B145695), or ethyl acetate (B1210297) are used for hydrophilic compounds, while more lipophilic compounds are extracted using dichloromethane (B109758) or a mixture of dichloromethane and methanol. nih.gov For the removal of pigments like chlorophyll, which can interfere with subsequent analysis, an initial extraction with hexane (B92381) may be employed. nih.gov
Commonly used extraction methods include maceration, percolation, sonication, heating under reflux, and Soxhlet extraction. nih.gov Following the initial extraction, the crude extract, which is a complex mixture of various compounds, must undergo further separation and purification steps. Chromatographic techniques such as column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC) are essential for isolating pure compounds from the extract. nih.gov
Table 1: Overview of Extraction Techniques for Botanical Matrices
| Extraction Method | Description | Solvent Examples | Application Notes |
| Maceration/Percolation | Soaking the plant material in a solvent over a period to allow the soluble compounds to dissolve. | Ethanol, Methanol, Water | A simple and widely used method for initial, large-scale extraction. |
| Soxhlet Extraction | Continuous extraction of a solid with a solvent, where the solvent is repeatedly boiled and condensed over the sample. | Hexane, Dichloromethane | Efficient for exhaustive extraction but the heat can degrade thermally labile compounds. |
| Sonication | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration into the plant matrix. | Ethyl Acetate, Acetone (B3395972) | A rapid method that can often be performed at lower temperatures, preserving compound integrity. |
| Column Chromatography | Separating individual chemical compounds from mixtures based on differential adsorption to a stationary phase. | Silica (B1680970) Gel, Alumina | A fundamental purification step following initial extraction to separate fractions of differing polarity. |
| HPLC | A high-resolution chromatographic technique used for the final isolation and purification of specific compounds. | Acetonitrile, Methanol, Water | Considered a versatile and robust method for obtaining highly pure compounds for characterization. nih.gov |
This compound has been identified as a volatile component in fermented beverages such as beer and wine. iarc.fr Acetals, in general, are formed during the fermentation and aging processes of alcoholic beverages. For instance, 1,1-diethoxyethane (diethylacetal), formed from acetaldehyde (B116499) and ethanol, is a significant volatile compound in wines and beers that contributes to their aroma profile. nih.govresearchgate.net The presence of this compound is a result of the reaction between phenylethyl alcohol and acetaldehyde, both of which are common byproducts of yeast metabolism during fermentation. lookchem.com
The identification and quantification of this compound in these complex matrices are primarily achieved through chromatographic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely adopted method for detecting volatile and semi-volatile organic compounds in fermented products. jmb.or.krmdpi.com This technique separates the individual compounds in a sample, which are then identified based on their unique mass spectra. koreascience.kr High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of less volatile compounds in fermented foods and beverages. mdpi.com For trace-level detection, sample preparation steps such as solid-phase extraction may be required to concentrate the analyte before analysis. mdpi.com
Biosynthetic Pathways and Enzymatic Mechanisms
The biogenesis of this compound is intrinsically linked to the metabolic pathways present in fermenting microorganisms, particularly yeasts like Saccharomyces cerevisiae. Its formation is not typically a primary metabolic goal but rather a secondary consequence of the rich chemical environment of fermentation.
The biosynthesis of this compound originates from the metabolism of the amino acid L-phenylalanine. lookchem.comkoreascience.kr Yeasts can transform L-phenylalanine into several aromatic compounds, most notably phenylethyl alcohol, which is a key precursor to the acetal. koreascience.krresearchgate.net This transformation is a well-established pathway in yeast. lookchem.com
The other essential precursor is derived from ethanol. During fermentation, yeast produces large quantities of ethanol, which exists in equilibrium with its oxidation product, acetaldehyde, a central intermediate in alcohol metabolism. researchgate.net The formation of this compound occurs via an acetalization reaction between phenylethyl alcohol and acetaldehyde under the acidic conditions typical of fermented beverages like wine and beer. researchgate.net While this can occur as a spontaneous chemical reaction, the environment created by the yeast provides all the necessary precursors.
Table 2: Biosynthetic Pathway of this compound
| Step | Precursor(s) | Intermediate(s) | Product | Biological Context |
| 1 | L-Phenylalanine | Phenylpyruvic acid, Phenylacetaldehyde (B1677652) | Phenylethyl Alcohol | Ehrlich pathway in yeast metabolism. lookchem.comkoreascience.kr |
| 2 | Glucose | Pyruvate | Acetaldehyde, Ethanol | Glycolysis and ethanol fermentation in yeast. researchgate.net |
| 3 | Phenylethyl Alcohol, Acetaldehyde | Hemiacetal | This compound | Acetalization reaction occurring during fermentation and aging of alcoholic beverages. iarc.fr |
The direct enzymatic catalysis for the production of this compound in biological systems is not extensively characterized. The formation of acetals in wine and beer is often described as a non-enzymatic, acid-catalyzed chemical reaction between an alcohol and an aldehyde that occurs during fermentation and subsequent aging. researchgate.net The low pH of these beverages facilitates the reaction.
However, the production of the precursors is entirely enzymatic. The synthesis of phenylethyl alcohol from L-phenylalanine is carried out by a series of yeast enzymes. Similarly, the entire process of converting sugars to ethanol and acetaldehyde is a cornerstone of yeast enzymatic machinery. lookchem.com Furthermore, yeasts possess a range of enzymes, such as alcohol acetyltransferases, lipases, and esterases, that are responsible for the formation of a wide variety of volatile flavor compounds, including esters like phenylethyl acetate. jmb.or.kr For example, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been used for the enzymatic synthesis of phenylethyl acetate from phenylethyl alcohol. nih.gov While these enzymes catalyze ester formation, their potential for promiscuous activity or the existence of other uncharacterized enzymes that might facilitate acetal formation cannot be entirely ruled out. The primary route for bioproduction in fermented goods, however, is considered the chemical condensation of enzymatically produced precursors. researchgate.net
Synthetic Methodologies and Reaction Pathways
Acid-Catalyzed Acetalization Mechanisms and Optimization
Acid-catalyzed acetalization is a cornerstone of organic synthesis for the protection of carbonyl groups and the creation of compounds like ethyl phenethyl acetal (B89532). ijsdr.orgacs.org The reaction involves the condensation of an aldehyde or ketone with two equivalents of an alcohol. ymerdigital.com The process is reversible, necessitating specific strategies to drive the reaction toward the desired acetal product. libretexts.orgmasterorganicchemistry.com
The mechanism of acid-catalyzed acetal formation is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. libretexts.orgyoutube.com This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by a weak nucleophile like an alcohol. libretexts.orgyoutube.com
The key steps are as follows:
Protonation: An acid catalyst donates a proton (H⁺) to one of the lone pairs of electrons on the carbonyl oxygen of acetaldehyde (B116499). This forms a resonance-stabilized cation. libretexts.org
Nucleophilic Attack: A molecule of phenethyl alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.org
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.org
Oxonium Ion Formation: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, transforming it into a good leaving group (water). libretexts.orgyoutube.com This water molecule departs, and the lone pair of electrons on the adjacent ether oxygen forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. youtube.comwikipedia.org This oxocarbenium ion is a key electrophilic intermediate in the second half of the reaction. youtube.comchemrxiv.org
Second Nucleophilic Attack: A second molecule of phenethyl alcohol attacks the electrophilic carbon of the oxonium ion. youtube.com
Final Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and forming the final ethyl phenethyl acetal product. youtube.com
This sequence highlights the catalytic role of the acid, which is consumed and regenerated throughout the process. youtube.com
The formation of acetals is a thermodynamically controlled equilibrium process. youtube.comechemi.com To achieve high yields of the acetal product, the equilibrium must be shifted to the product side. According to Le Chatelier's principle, this is typically accomplished by removing the water byproduct from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.org Another strategy is to use a large excess of the alcohol reactant. youtube.com
Kinetic studies of similar acetalization reactions have shown that the reaction rate often exhibits a second-order dependence on the concentrations of the alcohol and aldehyde. Computational and experimental studies on atmospherically relevant acetalization reactions indicate that the formation of cyclic acetals can have lifetimes of less than a day at acidic pH levels (e.g., pH 2.2), suggesting the reaction is kinetically plausible under various conditions. acs.org The entire process is reversible, and pure acetals can be hydrolyzed back to the starting aldehyde and alcohol by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com
The choice of catalyst is paramount in acetal synthesis, influencing reaction rates, yields, and selectivity. chemrxiv.org Research has focused on developing both homogeneous and heterogeneous catalysts that are efficient, selective, and increasingly, environmentally benign. ymerdigital.comnih.gov
Heterogeneous catalysts are materials in a different phase from the reactants, typically solid catalysts in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture and the potential for recycling, which aligns with the principles of green chemistry. nih.govresearchgate.net A wide variety of solid acid catalysts have been investigated for acetal synthesis.
Recent research has explored several classes of heterogeneous catalysts:
Clays (B1170129) and Zeolites: Materials like Montmorillonite K-10 and various zeolites (e.g., Hβ) have been used to catalyze acetalization, sometimes achieving high yields (>95%). frontiersin.orgjmaterenvironsci.com Tunisian clay has been shown to be effective in the acetalization of acetophenone. jmaterenvironsci.com
Acidic Resins: Ion-exchange resins such as Amberlyst-15 and Amberlyst-36 are effective solid acid catalysts for acetalization under solvent-free or various solvent conditions. frontiersin.orgresearchgate.net
Supported Metal Oxides and Acids: Catalysts like MoO₃/SiO₂ have been reported for glycerol (B35011) acetalization. frontiersin.org Perchloric acid adsorbed on silica (B1680970) gel has been demonstrated as an extremely efficient and reusable catalyst for the protection of aldehydes and ketones. organic-chemistry.org
Cellulose-Based Nanosponges: Innovative research has led to the development of eco-safe, porous cellulose (B213188) nano-sponges loaded with metal ions like Zinc (II) and Copper (II). nih.govmdpi.com These catalysts have shown high conversion rates (>90%) and excellent selectivity for aromatic acetals, with the significant benefit of being recyclable up to five times without losing activity. nih.govmdpi.com
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Zinc/Copper-loaded Cellulose Nano-sponges | Aromatic aldehydes and alcohols | >90% conversion, high selectivity, reusable up to 5 times. | nih.govmdpi.com |
| Amberlyst-15 | Benzylic alcohols and β-ketoesters | Almost complete conversion, 82% isolated yield for flavoring ketones, reusable 6 times. | researchgate.net |
| Perchloric acid on silica gel | Aldehydes/ketones and trialkyl orthoformates | Efficient, inexpensive, and reusable catalyst. Often used under solvent-free conditions. | organic-chemistry.org |
| Hβ and MMT-K10 Zeolites | Glycerol and benzaldehyde (B42025) | >95% solketal (B138546) yield after 6 hours. | frontiersin.org |
Homogeneous catalysts exist in the same phase as the reactants and are often highly effective. nih.gov However, their separation from the reaction mixture can be challenging, leading to potential product contamination and catalyst loss. nih.govmdpi.com
Common and researched homogeneous catalysts include:
Mineral and Organic Acids: Traditional Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (pTSA) are widely used due to their low cost and high catalytic efficiency. acs.orgnih.gov For instance, pTSA can achieve conversions of 85–92% in certain acetalization reactions.
Lewis Acids: Metal salts that act as Lewis acids are also effective. Zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective catalyst for acetalization. organic-chemistry.org Tin(II) chloride (SnCl₂) has been developed as a cheap, water-tolerant, and recyclable catalyst for furfural (B47365) acetalization, achieving nearly complete conversion and high selectivity (97–100%) at room temperature. rsc.org
Ionic Liquids (ILs): Acidic ionic liquids have been used as catalysts, sometimes acting as a "micro water-removing system" to drive the reaction forward, achieving yields up to 99.8% in the acetalization of glycerol with benzaldehyde. mdpi.com
Metal Complexes: Complexes of palladium (Pd) have been shown to be highly efficient for masking carbonyl groups as acetals with very low catalyst loading at ambient temperatures. organic-chemistry.org
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (pTSA) | Phenethyl alcohol and ethyl glyoxylate | 85–92% conversion at 60–80°C. | |
| Tin(II) chloride (SnCl₂) | Furfural and various alcohols | Almost complete conversion, 97–100% selectivity, catalyst is recyclable. | rsc.org |
| [BPy]HSO₄ (Ionic Liquid) | Glycerol and benzaldehyde | 99.8% yield after 2 hours at 25°C. | mdpi.com |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Highly efficient and chemoselective under mild conditions. | organic-chemistry.org |
The principles of green chemistry aim to design chemical processes that are safer, more efficient, and environmentally friendly by reducing waste, avoiding toxic substances, and minimizing energy consumption. ijsdr.orgiwu.edu
Several green strategies have been applied to acetal synthesis:
Use of Benign Catalysts: Employing non-toxic and abundant materials as catalysts is a key approach. Bismuth(III) salts, which are generally non-toxic and inexpensive, have been used to catalyze the synthesis of cyclic acetals under mild, sometimes solvent-free, conditions. iwu.edu Natural Algerian kaolin, an eco-friendly and cost-effective material, has been used as a heterogeneous catalyst, achieving 75% conversion in acyclic acetal synthesis. ymerdigital.com
Photocatalysis: This method uses light to drive chemical reactions, often under mild and neutral conditions. The use of Eosin Y, an organic dye, as a photocatalyst under visible light has successfully converted a broad range of aldehydes into acetals in high yields. ymerdigital.comorganic-chemistry.org Another approach used the photocatalyst Acid Red 52 under yellow light irradiation to obtain acetals in 75-93% yields, notable for its low catalyst loading and short reaction times. researchgate.net
Electrochemical Synthesis: Electrochemistry offers a sustainable route that can be powered by renewable electricity. The proton exchange membrane (PEM) electrolysis of ethanol (B145695) has been used to synthesize 1,1-diethoxyethane (an acetal) with high efficiency (78% faradaic efficiency) without the need for chemical reagents. chemistryviews.org
Green Solvents and Conditions: Research has focused on replacing hazardous organic solvents. Reactions have been successfully carried out using greener solvents like water or cyclopentyl methyl ether, or under solvent-free conditions, often coupled with energy-efficient techniques like microwave irradiation. ijsdr.orgymerdigital.com
Catalyst Development and Screening for Enhanced Selectivity
Non-Acidic Acetalization Approaches
The synthesis of acetals without strong acids is crucial for preparing complex molecules that contain acid-labile groups. nii.ac.jp These methods bypass the harsh conditions of traditional acetalization, offering greater functional group tolerance.
Base-Catalyzed Acetal Synthesis
While acid-catalyzed acetal formation is more common, base-catalyzed pathways provide a viable, albeit less frequently used, alternative. ymerdigital.com These reactions typically involve a strong base and can be advantageous when acidic conditions would lead to unwanted side reactions or degradation of the starting materials. nii.ac.jp One general approach involves the use of a sodium alkoxide with a corresponding trifluoroacetate (B77799) ester, which can produce quantitative yields. ymerdigital.com Another example, though for a different acetal structure, involves reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde (B151913) dimethyl acetal in the presence of a base and a phase-transfer catalyst in a biphasic organic-water system. google.com Such methods highlight the potential for base-mediated strategies in contexts where acid catalysis is not feasible.
Metal-Catalyzed Acetal Formation
Transition-metal catalysis offers a powerful tool for acetal synthesis under non-acidic conditions. nii.ac.jp One notable method utilizes a palladium catalyst to form acetals from carbonyl compounds. Specifically, ketones and aldehydes can be converted to their corresponding acetals using diazophenanthrenequinone as a reagent and palladium(II) bromide (PdBr₂) as the catalyst. chemistryviews.orgnii.ac.jp
The proposed mechanism involves the initial reaction of the diazoquinone with the metal catalyst to generate a metal carbene intermediate. This electrophilic carbene is then attacked by the carbonyl compound, leading to the formation of an oxonium ylide. A subsequent intramolecular reaction completes the formation of the acetal, which in this case is a stable 9,10-phenanthrenedioxy acetal. nii.ac.jp These acetals are noted to be stable under mildly acidic conditions and can be deprotected under strong acidic or specific oxidative conditions. chemistryviews.orgnii.ac.jp Other metal-based systems, including those using nickel catalysts, have also been explored for related cross-coupling reactions, indicating a broad potential for metal-catalyzed approaches in organic synthesis. uwa.edu.au
Enzymatic Synthesis of Related Phenethyl Esters and Acetal Derivatives
Biocatalysis, particularly through the use of enzymes, presents an environmentally friendly and highly selective route for synthesizing valuable chemical compounds. While direct enzymatic synthesis of this compound is not widely documented, extensive research into the synthesis of structurally related phenethyl esters provides a strong model for potential biocatalytic pathways to acetal derivatives. nih.govscirp.orgnih.gov These enzymatic methods often result in high conversion rates under mild reaction conditions. nih.gov
Biocatalyst Characterization and Immobilization
The choice of biocatalyst and its stabilization through immobilization are critical factors in the successful enzymatic synthesis of phenethyl derivatives. Lipases are the most commonly employed enzymes for this purpose, with Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), being particularly effective. nih.govscirp.orgnih.gov Other enzymes, such as porcine pancreatic lipase (PPL) and acyltransferases from Mycobacterium smegmatis (MsAcT), have also been successfully used. scirp.orgnih.gov
Immobilization enhances enzyme stability, reusability, and in some cases, activity and selectivity. MsAcT, for instance, showed a 6.33-fold increase in selectivity for transesterification over hydrolysis when immobilized in a tetramethoxysilane (B109134) gel. nih.gov In another study, Candida antarctica lipase was covalently bound to magnetic nanoparticles, allowing the biocatalyst to maintain significant activity after ten cycles of use. scirp.org
Table 1: Comparison of Biocatalysts for Phenethyl Ester Synthesis
| Biocatalyst | Source Organism | Immobilization Method | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Commercial Immobilized Lipase | Demonstrated high conversion (up to 99.12%) for phenethyl acetate (B1210297) synthesis. | nih.gov |
| MsAcT | Mycobacterium smegmatis | Entrapped in tetramethoxysilane gel | Immobilization significantly increased transesterification selectivity. | nih.gov |
| PPL | Porcine Pancreas | Not specified in study | Used as a catalyst for kinetic resolution of 1-phenylethanol. | scirp.org |
| Y. lipolytica | Yarrowia lipolytica | Whole-cell biocatalyst | Capable of converting 48% of 2-phenylethanol (B73330) to its acetate. | mdpi.com |
Process Optimization for Biotransformation Yields
Optimizing reaction parameters is essential for maximizing the yield and efficiency of enzymatic transformations. Key variables include the choice of acyl donor, temperature, molar ratios of substrates, and the reaction medium. nih.govscirp.org For the synthesis of phenethyl acetate using Novozym 435, vinyl acetate and acetic anhydride (B1165640) were identified as optimal acyl donors, achieving conversions of 98.44% and 99.12%, respectively. nih.gov
Studies have systematically investigated these parameters to enhance product yields. For example, the synthesis of 2-phenylethyl acetate catalyzed by Novozym 435 was optimized using a Box-Behnken design, identifying a temperature of 57.8°C, a reaction time of 79 minutes, and an enzyme amount of 122.5 mg as ideal conditions, leading to an experimental yield of 85.4%. nih.gov Similarly, research on MsAcT found that a 99.17% conversion rate could be achieved in 30 minutes at 40°C in a system containing 80% water when using vinyl acetate as the acyl donor. nih.gov
Table 2: Optimized Conditions for Enzymatic Synthesis of Phenethyl Esters
| Product | Biocatalyst | Optimal Acyl Donor | Molar Ratio (Donor:Alcohol) | Temperature | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Phenethyl acetate | Novozym 435 | Acetic anhydride | Not specified | Not specified | 99.12% | nih.gov |
| Phenethyl acetate | Novozym 435 | Vinyl acetate | Not specified | Not specified | 98.44% | nih.gov |
| 2-Phenylethyl acetate | Novozym 435 | Vinyl acetate | Not specified | 57.8°C | 85.4% | nih.gov |
| 1-Phenylethyl acetate | Novozym 435 | Vinyl acetate | 5:1 | 60°C | 61.49% | scirp.org |
| Phenethyl acetate | Immobilized MsAcT | Vinyl acetate | 2:1 | 40°C | 99.17% | nih.gov |
Advanced Synthetic Strategies for Complex Acetal Structures
Modern organic synthesis continues to produce advanced strategies that allow for the construction of increasingly complex molecules containing acetal functionalities. These methods offer greater control over stereochemistry and enable the synthesis of structures that are difficult to access through traditional means. numberanalytics.comnumberanalytics.com
Several strategies focus on achieving stereoselectivity. These include:
Chiral auxiliary-mediated acetalization , where a chiral auxiliary group guides the stereochemical outcome of the reaction. numberanalytics.com
Catalyst-controlled acetalization , which employs chiral catalysts, such as chiral phosphoric acids, to dictate the stereoselectivity. numberanalytics.com
Substrate-controlled acetalization , in which a chiral center already present in the substrate molecule influences the stereochemistry of the newly formed acetal. numberanalytics.com
Furthermore, new technologies are being integrated into acetal synthesis to improve efficiency and sustainability. numberanalytics.com These include:
Flow chemistry , which allows for continuous production in a reactor, offering better control over reaction parameters and scalability. numberanalytics.com
Electrochemical and photochemical methods , which use electricity or light to drive the reaction, often under very mild conditions. numberanalytics.comrsc.org
Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields. numberanalytics.com
These advanced strategies are particularly relevant to the synthesis of complex natural products and pharmaceuticals, where precise control over the three-dimensional structure is paramount. numberanalytics.comresearchgate.net For instance, the development of recyclable polyurethanes has been achieved by integrating cleavable acetal groups into the polymer backbone, using scalable polycondensation methods with reusable heterogeneous catalysts. nih.gov Such innovations demonstrate the broad applicability of modern acetal synthesis.
Multi-component Reactions Incorporating Acetal Moieties
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds. nih.gov Acetal moieties are frequently incorporated into MCRs, often serving as stable, protected forms of reactive aldehyde functional groups.
A prominent example is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govorgsyn.org Acetal-containing building blocks are well-suited for this reaction. For instance, aminoacetaldehyde dimethyl acetal serves as a key reactant in Ugi reactions designed to produce complex heterocyclic structures. orgsyn.orgthieme-connect.comnih.gov A detailed procedure demonstrates the synthesis of an advanced precursor to the drug Praziquantel, where N-(phenethyl)formamide, paraformaldehyde, cyclohexanecarboxylic acid, and aminoacetaldehyde dimethyl acetal are combined in an Ugi reaction. orgsyn.orgrug.nl In this sequence, the phenethyl group from one component and the acetal from another are brought together in a single, highly efficient step. orgsyn.org
The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde, which then reacts with the isocyanide and the carboxylate anion to form an α-acylamino amide product. nih.govorgsyn.org The stability of the acetal group under the reaction conditions allows for the selective involvement of the other functional groups.
This strategy has been expanded to Ugi/Pictet-Spengler reaction sequences. thieme-connect.comnih.gov In this approach, an Ugi reaction involving a phenylethylamine-derived isonitrile and aminoacetaldehyde dimethyl acetal generates an intermediate that, without isolation, undergoes an acid-catalyzed Pictet-Spengler cyclization to yield complex polycyclic alkaloid-like structures. thieme-connect.comnih.govresearchgate.net The use of acetals as masked aldehydes is crucial for the success of these tandem processes, preventing unwanted side reactions and enabling the controlled, sequential formation of multiple chemical bonds.
Interactive Table 1: Compounds in Multi-component Reactions
| Compound Name | Structure | Role in Reaction |
|---|---|---|
| Aminoacetaldehyde dimethyl acetal | Aldehyde component (protected) | |
| N-(phenethyl)formamide | Amine component precursor | |
| Phenylethyl isocyanide | Isocyanide component | |
| Cyclohexanecarboxylic acid | Carboxylic acid component | |
| Paraformaldehyde | Formaldehyde source | |
| Praziquantel | Target molecule/precursor |
Stereoselective Acetal Synthesis
The creation of chiral centers with high fidelity is a cornerstone of modern chemical synthesis, particularly for applications in pharmaceuticals and materials science. Stereoselective acetal synthesis involves methods that control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. uwindsor.ca This control can be achieved through substrate control, the use of chiral auxiliaries, or chiral catalysts.
Chiral Auxiliary Control: A powerful strategy involves the temporary incorporation of a chiral molecule—a chiral auxiliary—to direct the stereochemical outcome of a reaction. uwindsor.ca The phenylethyl group itself is a common and effective chiral auxiliary. For example, (1S)-N-(1-phenylethyl)maleimide can be used as a starting material to synthesize cyclic N,O-acetals with a high degree of stereocontrol. researchgate.net In one reported sequence, the reaction of the chiral maleimide (B117702) with an amino alcohol leads to a cyclization that forms a cyclic N,O-acetal as a single diastereomer. researchgate.net The stereochemistry of this key step is governed by the existing chiral center on the phenylethyl auxiliary. researchgate.net Similarly, chiral N,O-acetal trimethylsilyl (B98337) (TMS) ethers, derived from 4-phenyloxazolidinone, have been used to control the formation of N-acyliminium ions, leading to the highly stereoselective synthesis of β-amino acids. nih.gov The oxazolidinone auxiliary directs the facial attack of a nucleophile, ensuring a specific stereochemical outcome. nih.gov
Substrate and Catalyst Control: In substrate-controlled synthesis, a stereocenter already present in the starting material dictates the stereochemistry of the newly formed center. uwindsor.ca This is evident in Lewis acid-catalyzed rearrangements of vinyl acetals derived from chiral building blocks, which can produce cis- or trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity depending on the reaction conditions. purdue.eduacs.orgacs.org The stereochemical relay from a C-O bond to a C-C bond can be achieved with high fidelity. researchgate.net
Lewis acids are also pivotal in catalyst-controlled reactions. The stereoselective synthesis of the drug aprepitant, for instance, employs a Lewis acid-catalyzed trans-acetalization reaction as a key step to set the desired stereochemistry. nih.gov Diastereoselective multicomponent cycloadditions can also be used to generate chiral nonracemic aminated nitroso acetals, where a Lewis acid promoter like LiClO₄ or LiCl directs the stereochemical course of the reaction. beilstein-journals.orgd-nb.info These reactions often proceed through transition states where the catalyst, substrate, and reagent are organized in a well-defined three-dimensional arrangement, favoring the formation of one diastereomer. d-nb.info
Interactive Table 2: Compounds in Stereoselective Synthesis
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| (1S)-N-(1-phenylethyl)maleimide | Chiral starting material | |
| 4-Phenyloxazolidinone | Chiral auxiliary precursor | |
| Cyclic N,O-acetal | Chiral intermediate | |
| Aprepitant | Target molecule | |
| Nitroso Acetal | Chiral cycloaddition product |
Chemical Reactivity and Mechanistic Investigations
Hydrolysis and Deprotection Strategies
The acetal (B89532) moiety in ethyl phenethyl acetal serves as a protective group for the carbonyl functionality of phenylacetaldehyde (B1677652). The cleavage of this group, known as deprotection, is a critical step in many synthetic pathways and can be achieved through various methods.
Acid-Mediated Cleavage Mechanisms
The most common method for the deprotection of acetals is hydrolysis under acidic conditions. jove.comchemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves a multi-step process. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst. This protonation converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is facilitated by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The hemiacetal, in a similar acid-catalyzed process, is then hydrolyzed to the corresponding aldehyde or ketone and another molecule of alcohol. chemistrysteps.com In the case of this compound, this process would yield phenylacetaldehyde, ethanol (B145695), and the corresponding alcohol from the other ethoxy group.
The rate of this hydrolysis is influenced by the stability of the incipient carbocation formed during the reaction. cdnsciencepub.com Studies on the hydrolysis of various acetals have shown that the slow step is typically the unimolecular dissociation of the protonated acetal. acs.org The kinetics of the hydrolysis of benzaldehyde (B42025) diethyl acetals have been studied, and while specific data for this compound is not detailed, the principles of general acid catalysis apply. gla.ac.uk
Table 1: Factors Influencing Acid-Mediated Acetal Hydrolysis
| Factor | Description |
| Acid Strength | Stronger acids generally lead to faster hydrolysis rates. |
| Steric Hindrance | Increased steric hindrance around the acetal carbon can affect the rate of hydrolysis. |
| Electronic Effects | Electron-donating groups on the aromatic ring can stabilize the intermediate oxonium ion, potentially affecting the reaction rate. |
| Solvent | The nature of the solvent can influence the solvation of intermediates and transition states. |
Non-Acidic Deprotection Methods
While acid-catalyzed hydrolysis is prevalent, several non-acidic methods for acetal deprotection have been developed to accommodate acid-sensitive functional groups within a molecule. These methods offer greater chemoselectivity.
One notable method involves the use of aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions. oup.com This method has been shown to be effective for the deprotection of various acetals, including those derived from aromatic aldehydes. The reaction is believed to be a DMSO-catalyzed hydrolysis, as it does not proceed in the absence of either DMSO or water. oup.com Another approach utilizes electrochemistry, where cyclic acetals and ketals can be deprotected under neutral conditions using lithium perchlorate (B79767) as both an electrolyte and an oxygen source for the resulting carbonyl group. rsc.org
Other reported methods for deprotection under neutral or mild conditions include:
Iodine in Acetone (B3395972): A catalytic amount of iodine in acetone can efficiently cleave acetals and ketals. organic-chemistry.org
Indium(III) Trifluoromethanesulfonate in Acetone: This Lewis acid can catalyze the deprotection of acetals under neutral conditions. organic-chemistry.org
Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in Water: This catalyst facilitates rapid deprotection at room temperature. organic-chemistry.org
Decaborane in Aqueous THF: This reagent can chemoselectively deprotect acetals. researchgate.net
Aluminum Tris(dihydrogensulfate) on Wet Silica (B1680970) Gel: This solid-supported reagent allows for deprotection under heterogeneous conditions. scispace.com
Table 2: Comparison of Non-Acidic Deprotection Methods for Acetals
| Reagent/Method | Conditions | Advantages |
| Aqueous DMSO | Neutral, heating | Chemoselective for acyclic acetals. oup.com |
| Electrochemical (LiClO4) | Neutral, electrochemical cell | Avoids acid/base reagents. rsc.org |
| Iodine in Acetone | Neutral, room temperature | Tolerates acid-sensitive groups. organic-chemistry.org |
| In(OTf)3 in Acetone | Neutral, room temperature or microwave | Good to excellent yields. organic-chemistry.org |
| NaBArF4 in Water | Neutral, 30 °C | Rapid conversion. organic-chemistry.org |
| Decaborane in Aqueous THF | Neutral, room temperature | Chemoselective. researchgate.net |
| Al(HSO4)3 on Wet SiO2 | Heterogeneous, reflux in n-hexane | Easy work-up. scispace.com |
Selective Transformation of Protected Carbonyls
The acetal group is a valuable tool for the selective transformation of molecules containing multiple functional groups. By protecting a more reactive carbonyl group as an acetal, other functional groups can be modified without interference. For instance, in a molecule containing both an aldehyde and a ketone, the more reactive aldehyde can be selectively protected as an acetal. Subsequently, the ketone can undergo a desired reaction, such as reduction, and the aldehyde can then be deprotected. jove.com Similarly, if a compound contains both a ketone and an ester, the ketone can be protected as an acetal while the ester is selectively reduced. jove.com
The chemoselective protection of aldehydes in the presence of ketones is a key strategy. tandfonline.com This is often achieved due to the greater reactivity of aldehydes towards acetal formation. Various catalysts, such as ruthenium(III)-polyvinyl pyridine (B92270) (RuPVP) complex, have been developed to enhance this selectivity. tandfonline.com The in situ formation of N,O-acetal intermediates by reacting aldehydes with lithium amides is another method to achieve chemoselective transformations. jst.go.jp
Functional Group Transformations Involving the Acetal Moiety
Beyond deprotection, the acetal group itself can be involved in various functional group transformations.
Oxidation Reactions
While acetals are generally stable to oxidizing agents, under specific conditions, they can be oxidized. jove.com The oxidation of this compound can lead to the formation of the corresponding ester. For instance, certain oxidative cleavage reactions of acetals can yield esters as products.
Reduction Reactions
Acetals are generally resistant to reduction by common reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). jove.comchemistrysteps.com This stability is a key reason for their use as protecting groups. However, the reductive cleavage of acetals to ethers can be achieved using specific reagents. Borane in tetrahydrofuran (B95107) (THF) has been shown to reduce acetals and ketals to ethers under mild conditions. cdnsciencepub.com The mechanism is thought to be similar to that of reduction with a mixture of lithium aluminum hydride and aluminum chloride (LiAlH4-AlCl3), proceeding through an oxocarbonium ion intermediate. cdnsciencepub.com The direction of cleavage in cyclic acetals can be influenced by substituents on the ring. cdnsciencepub.com
Another important transformation involving a related sulfur-containing analog, the thioacetal, is desulfurization. Thioacetals can be reduced to the corresponding hydrocarbon (alkane) using Raney nickel and hydrogen. jove.commasterorganicchemistry.com
Mechanistic Studies of Acetal-Forming and -Cleaving Reactions
The formation and cleavage of acetals are fundamental reactions in organic chemistry, and their mechanisms have been the subject of detailed investigation.
The generally accepted mechanism for acid-catalyzed acetal formation involves several reversible steps. openstax.orglibretexts.orgmasterorganicchemistry.com First, the carbonyl oxygen of an aldehyde or ketone is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal after deprotonation. openstax.orglibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate a resonance-stabilized oxonium ion. Finally, a second molecule of alcohol attacks this electrophilic species, and subsequent deprotonation yields the acetal. openstax.org Acetal hydrolysis, or cleavage, follows the reverse of this pathway, typically driven by an excess of water under acidic conditions. chemistrysteps.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions, including acetal formation and cleavage. jst.go.jp By acquiring NMR spectra at regular intervals, the concentrations of reactants, intermediates, and products can be tracked over time. nih.gov
In the context of forming this compound from phenylethanal and ethanol, ¹H NMR spectroscopy could be employed to monitor the reaction's progress. Key spectral changes would include the disappearance of the characteristic aldehyde proton signal of phenylethanal (typically around 9-10 ppm) and the appearance of the acetal methine proton signal (CH(OR)₂) for this compound (typically in the range of 4.5-5.5 ppm). jst.go.jpnih.gov The integration of these signals, relative to an internal standard, allows for the quantitative determination of each species' concentration, enabling the calculation of reaction kinetics.
This technique is also capable of detecting transient intermediates. For example, in the acid-catalyzed formation of acetals, the intermediate hemiacetal may be observed. Its concentration would typically rise at the beginning of the reaction and then fall as it is converted to the final acetal product. The ability to observe these intermediates provides direct evidence for the proposed reaction mechanism. nih.gov The stability and concentration of these intermediates can be influenced by factors such as catalyst concentration and temperature.
Table 1: Representative ¹H NMR Chemical Shifts for Monitoring Acetal Formation
| Species | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (Reactant) | Aldehydic Proton (-CHO) | 9.0 - 10.0 |
| Acetal (Product) | Acetal Methine Proton (-CH(OR)₂) | 4.5 - 5.5 |
Note: Exact chemical shifts are dependent on the specific molecular structure and solvent.
The kinetic isotope effect (KIE) is a valuable tool for elucidating the mechanisms of chemical reactions, including the hydrolysis of acetals. acs.orgelsevierpure.com This technique involves measuring the change in reaction rate upon isotopic substitution at a particular atomic position. For acetal hydrolysis, secondary deuterium (B1214612) KIEs are often measured by replacing a hydrogen atom with deuterium at the α-carbon (the carbon of the original carbonyl group).
The acid-catalyzed hydrolysis of acetals generally proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular cleavage of the protonated acetal to form a resonance-stabilized oxonium ion intermediate. bath.ac.uk The hybridization of the α-carbon changes from sp³ in the acetal to sp² in the oxonium ion intermediate. This change in hybridization leads to a secondary deuterium KIE (kH/kD) greater than 1.
Studies on the hydrolysis of various acetals have confirmed this mechanistic picture. For example, the α-secondary deuterium KIE for the acid-catalyzed hydrolysis of O-ethyl S-phenyl benzaldehyde acetal was found to be 1.038, consistent with a transition state where the C-S bond is only slightly stretched. iaea.orgacs.org In contrast, the pH-independent hydrolysis of the same compound showed a KIE of 1.13, suggesting complete C-S bond cleavage in the transition state. iaea.org The magnitude of the KIE can also depend on the strength of the acid catalyst, with weaker acids sometimes leading to larger isotope effects, which can be interpreted as the transition state having more product-like character. researchgate.net
Table 2: Selected Secondary Deuterium Kinetic Isotope Effects in Acetal Hydrolysis
| Acetal | Catalyst | kH/kD | Reference |
|---|---|---|---|
| O-Ethyl S-phenyl benzaldehyde acetal | H₃O⁺ | 1.038 ± 0.008 | iaea.orgacs.org |
| Benzaldehyde ethyl phenyl acetal | H₃O⁺ | 1.06 | researchgate.net |
| Benzaldehyde ethyl phenyl acetal | H₂O | 1.26 | researchgate.net |
These studies demonstrate how KIE analysis provides detailed insight into the transition state structure of acetal cleavage, supporting the formation of a carbocationic intermediate, a key feature of the mechanism.
Acylation reactions involving acetals or their derivatives provide routes to various important chemical structures. While direct acylation of a simple acetal like this compound is not a standard transformation, related methodologies allow for the synthesis of acylated acetal-like compounds.
One prominent method is the synthesis of N-acyl-N,O-acetals. These compounds can be prepared through the reaction of N-acyl phthalimides with aldehydes in a process that involves the net insertion of the aldehyde C-H bond into the N-acyl group. nsf.gov A proposed mechanism involves the initial formation of an alkoxide adduct from the aldehyde and a phthalimide (B116566) anion catalyst, followed by acylation by the N-acyl phthalimide. nsf.gov A one-pot procedure has been developed where an acid chloride reacts with an aldehyde, an amine source like potassium phthalimide, and a catalyst. nsf.gov Another approach involves the reaction of secondary amides with acetals in the presence of TMSOTf to generate N-acyl-N,O-acetals. core.ac.uk The reaction is proposed to proceed through a silyl (B83357) imidate intermediate that attacks an oxocarbenium ion generated from the acetal. core.ac.uk
The scope of these reactions can be broad. For the N-acyl phthalimide method, various aldehydes, including aliphatic and aromatic ones, can be used. nsf.gov The one-pot synthesis of N,O-acetals is also tolerant of a range of acid chlorides. nsf.gov In the TMSOTf-mediated reaction of secondary amides with acetals, various anilides, including both electron-rich and electron-poor derivatives, perform well. core.ac.uk However, the scope of the acetal can be limited, with acetals from aromatic aldehydes generally giving better yields than those from aliphatic aldehydes, which may undergo competing enol ether formation. core.ac.uk
Another important transformation is the enantioselective C-acylation of silyl ketene (B1206846) acetals, which are enol ether derivatives. These reactions, often catalyzed by chiral Lewis acids or, more recently, by chiral thiourea (B124793) catalysts via anion-binding, can generate α,α-disubstituted products with high enantioselectivity. harvard.eduacs.orgharvard.edu The reaction of a silyl ketene acetal with an acyl fluoride (B91410) in the presence of a thiourea catalyst and a nucleophilic co-catalyst like 4-pyrrolidinopyridine (B150190) provides access to chiral butyrolactone products. harvard.eduacs.org The substrate scope includes a variety of substituted benzoyl fluorides and different silyl ketene acetals. harvard.edu
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethanol |
| Phenylethanal |
| Trimethylsilyl (B98337) trifluoromethanesulfonate |
| Favorskii rearrangement |
| Quasi-Favorskii rearrangement |
| Phenonium ion |
| ¹H NMR |
| O-Ethyl S-phenyl benzaldehyde acetal |
| 2-(p-Nitrophenoxy)tetrahydropyran |
| N-acyl-N,O-acetals |
| N-acyl phthalimides |
| Phthalimide |
| TMSOTf |
| Silyl imidate |
| Oxocarbenium ion |
| Enol ether |
| Silyl ketene acetals |
| Thiourea |
| 4-pyrrolidinopyridine |
| Butyrolactone |
Analytical Chemistry Research and Characterization
Chromatographic Separation Techniques
Chromatographic methods are essential for separating ethyl phenethyl acetal (B89532) from complex mixtures, such as those found in food and fragrance samples.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like ethyl phenethyl acetal. In the analysis of alcoholic beverages, polar capillary column gas chromatography has been utilized. However, challenges such as overlapping peaks with other compounds like ethyl acetate (B1210297) can occur. To overcome this, a hydrolysis pretreatment using inorganic acids can be employed to shield the acetal from interference, allowing for more selective quantification. This method involves subsequent injections with optimized temperature ramps to enhance resolution and has been validated for its reliability in wine and liquor samples.
Modern coupling techniques, including comprehensive two-dimensional gas chromatography (GCxGC), are also valuable for analyzing complex mixtures containing this compound. wordpress.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
While GC is more common for volatile compounds, high-performance liquid chromatography (HPLC) is also a crucial tool for the analysis of fragrance and flavor materials. wordpress.com Specific HPLC methods for the direct analysis of this compound are less commonly detailed in publicly available research, which often favors GC-based methods for this type of compound. However, HPLC is frequently used for the analysis of related non-volatile compounds or for compounds that require separation at lower temperatures. A new validated HPLC method has been developed for the simultaneous determination of similar compounds like 2-phenoxyethanol (B1175444) in pharmaceutical gels, demonstrating the technique's applicability in related matrices. thegoodscentscompany.com
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of this compound in various matrices. wordpress.com GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the precise determination of the compound even in complex mixtures like those found in food and fragrance products. wordpress.comperflavory.comthegoodscentscompany.comthegoodscentscompany.comniph.go.jp For instance, GC-MS has been instrumental in the characterization of key odorants in various food products and beverages. perflavory.comthegoodscentscompany.com In the analysis of pesticides, a combination of GC-MS and LC-MS is often employed to detect substances in the parts-per-billion (ppb) range. wordpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses where derivatization is not desirable, LC-MS is a valuable alternative. This technique is particularly useful in metabolomic studies and for the quantification of compounds in biological samples.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound. vdoc.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. While specific ¹H and ¹³C NMR spectral data for this compound is not always detailed in general literature, it is a standard method for the structural confirmation of synthesized fragrance and flavor compounds. vdoc.pub For example, ¹³C-NMR has been described as a useful analytical tool for fragrance and flavor materials. vdoc.pub
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a critical technique for the structural elucidation of this compound, providing information on its molecular weight and characteristic fragmentation patterns upon ionization. Typically, analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, a common method for volatile compounds. jmb.or.kr
In EI-MS, the this compound molecule is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that aids in identification. The fragmentation of acetals, like ethers, is predictable and often involves cleavage of bonds alpha to the oxygen atoms. libretexts.org
A key fragmentation pathway for this compound involves the cleavage of the C-C bond adjacent to the ether oxygen, a process known as alpha-cleavage. libretexts.org Another significant fragmentation involves the loss of an ethoxy group (-OCH2CH3) or the entire ethoxyethyl group. Studies on related phenethyl acetal systems under photosensitized electron transfer conditions have also highlighted the potential for carbon-carbon bond cleavage, which can provide further structural insights. cdnsciencepub.com The analysis of analogous diethyl acetals in spirits has also necessitated detailed studies of their fragmentation patterns to ensure accurate identification among a complex matrix of volatile compounds. researchgate.net
A proposed fragmentation for this compound would likely show key ions corresponding to the phenethyl moiety and the acetal group. The mass spectrum would be compared against reference libraries, such as the NIST Mass Spectral Library, for confirmation. jmb.or.kr
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 194 | [C12H18O2]⁺ | Molecular Ion (M⁺) |
| 149 | [M - OCH2CH3]⁺ | Loss of an ethoxy group |
| 105 | [C8H9]⁺ | Phenylethyl fragment |
| 91 | [C7H7]⁺ | Tropylium ion (rearrangement from benzyl (B1604629) fragment) |
| 73 | [C4H9O]⁺ | Fragment from the ethoxyethyl group |
Quantitative Analysis Methodologies
The quantification of this compound, particularly in complex matrices like fragrances, foods, and beverages, relies on robust and validated analytical methodologies. The primary technique for this purpose is gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net For enhanced sensitivity and selectivity, especially at trace levels, liquid chromatography-tandem mass spectrometry (LC-MS-MS) can also be employed. nih.gov
Quantitative analysis typically involves the use of an internal standard—a compound with similar chemical properties to this compound but which is not naturally present in the sample. researchgate.net This allows for correction of variations in sample preparation and injection volume. The selection of the appropriate chromatographic column and temperature program is crucial to achieve separation from other volatile compounds that may be present, such as phenylethyl alcohol or ethyl acetate. researchgate.net
Development of Reference Standards
Accurate quantification is fundamentally dependent on the availability of a pure, well-characterized reference standard of this compound. nih.gov This standard is used to create a calibration curve, which plots the instrument's response against known concentrations of the analyte.
The development of a reference standard involves:
Synthesis or Sourcing: The compound is either synthesized in a laboratory or procured from a commercial supplier specializing in chemical standards. targetmol.commedchemexpress.com
Purification: The synthesized or sourced material undergoes purification steps, such as distillation or chromatography, to achieve a high degree of purity.
Structural Confirmation: The identity and structure of the purified compound are unequivocally confirmed using various spectroscopic techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Purity Assessment: The purity of the reference standard is determined, often using GC-FID or a similar technique, to ensure it is suitable for use in generating accurate calibration data.
Validation of Analytical Procedures (Accuracy, Precision, Linearity)
Before an analytical method can be used for routine quantitative analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. europa.eunihs.go.jp Method validation ensures that the results are reliable, reproducible, and accurate. The key parameters evaluated are accuracy, precision, and linearity. waters.comunodc.org
Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of this compound (a spiked sample or a certified reference material) and calculating the percent recovery. nihs.go.jp
Precision: This describes the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the standard deviation or coefficient of variation (CV). Precision is evaluated at two levels: europa.eu
Repeatability (Intra-assay precision): The variation observed when the analysis is performed by one operator using the same equipment over a short period. europa.eu
Intermediate Precision: The variation within the same laboratory, but considering different days, different analysts, or different equipment. europa.eu
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. waters.com To determine linearity, a series of standards of this compound at different concentrations are analyzed. The resulting instrument response is plotted against concentration, and a linear regression is performed. The correlation coefficient (R²) should be close to 1.0. nih.gov
The validation process also establishes the range of the method, the Limit of Detection (LOD), and the Limit of Quantitation (LOQ). nih.govunodc.org
Advanced Research Applications and Methodological Contributions
Role as a Protecting Group in Complex Organic Synthesis
In multistep organic synthesis, a protecting group is a chemical modification of a functional group to ensure chemoselectivity during a subsequent reaction. wikipedia.org This strategy is vital when a molecule contains multiple reactive sites, and a reaction is desired at only one of them. wikipedia.orgbham.ac.uk Acetal (B89532) formation is a key strategy for the temporary protection of certain functional groups, particularly carbonyls and diols. chem-station.comthieme-connect.de Ethyl phenethyl acetal is an acyclic acetal formed from phenethyl alcohol and an ethyl-containing aldehyde derivative. Its utility as a protecting group stems from its stability under specific conditions and its selective removal under others.
The primary use of acyclic acetals like this compound in synthesis is the protection of carbonyl groups (aldehydes and ketones). chem-station.comslideshare.net Carbonyl groups are reactive towards a wide range of reagents, including strong nucleophiles and bases like Grignard reagents and metal hydrides. libretexts.orglibretexts.org Converting a carbonyl to an acetal renders it unreactive to these reagents, effectively "hiding" it while other transformations are carried out elsewhere in the molecule. libretexts.orglibretexts.org
The formation of an acetal is an acid-catalyzed, reversible reaction between a carbonyl compound and an alcohol. chem-station.com To drive the reaction to completion, excess alcohol is often used, and the water generated as a byproduct is removed. chem-station.com Once the desired synthetic steps are complete, the acetal can be easily removed (deprotection) by treatment with aqueous acid, which hydrolyzes it back to the original carbonyl group. wikipedia.orglibretexts.org The key advantage is the acetal's stability in neutral to strongly basic and reductive environments, which are common conditions in organic synthesis. chem-station.comlibretexts.org
Table 1: Stability of Acetal Protecting Groups
| Reagent/Condition Type | Stability of Acetal | Outcome |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Deprotection to carbonyl |
| Lewis Acids (e.g., TMSOTf) | Labile | Deprotection to carbonyl |
| Basic Conditions (e.g., NaOH, NaH) | Stable | No reaction |
| Nucleophilic Reagents (e.g., Grignard, Organolithiums) | Stable | No reaction |
| Reductive Reagents (e.g., LiAlH₄, NaBH₄) | Stable | No reaction |
| Oxidizing Agents (non-acidic) | Stable | No reaction |
While acetals are the principal means of protecting diols and polyols, this is typically achieved through the formation of cyclic acetals. thieme-connect.dechem-station.com In these cases, a 1,2-diol or 1,3-diol reacts with an aldehyde or ketone (such as acetone (B3395972) or benzaldehyde) to form a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, respectively. thieme-connect.dechem-station.com These cyclic structures, like acetonides or benzylidene acetals, are common protecting groups in carbohydrate chemistry and natural product synthesis. chem-station.combath.ac.ukgoogle.com
The formation of these cyclic acetals can be highly regioselective, depending on the thermodynamic stability of the resulting ring system. chem-station.com For instance, benzylidene acetals tend to form six-membered rings, while acetonides (from acetone) favor five-membered rings, allowing for selective protection of specific diol pairs within a complex polyol. chem-station.com
It is important to note that this compound is an acyclic acetal and is not used for the protection of diols in this manner. Its role is primarily the protection of individual carbonyl functionalities as described previously.
An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups, without affecting the others. wikipedia.orgbham.ac.uk This is achieved by choosing groups that are cleaved under mutually exclusive conditions. bham.ac.ukorganic-chemistry.org
Acetals, such as this compound, are a crucial component of many orthogonal schemes. bham.ac.uk Their key feature is lability to acid while being robust against basic, nucleophilic, and reductive conditions. chem-station.comthieme-connect.de This allows them to be used alongside other protecting groups with different chemical stabilities.
For example, a molecule could have:
An alcohol protected as a silyl (B83357) ether (e.g., TBDMS), which is removed by fluoride (B91410) ions.
An amine protected as a carbamate (B1207046) (e.g., Fmoc), which is removed by a base like piperidine. wikipedia.orgorganic-chemistry.org
A carbonyl group protected as an acetal, which is removed by acid. wikipedia.orgorganic-chemistry.org
In such a scenario, a chemist could selectively deprotect the amine with a base to perform a reaction at that site, leaving the silyl ether and the acetal intact. Subsequently, the silyl ether could be removed with fluoride, again without affecting the acetal. Finally, the carbonyl group can be regenerated by applying acidic conditions. This level of control is essential for the efficient synthesis of complex molecules like peptides, oligosaccharides, and natural products. wikipedia.org
Research in Flavor and Fragrance Chemistry
This compound and related compounds are recognized for their contribution to the aroma of natural products, particularly in fermented systems and floral extracts. targetmol.comambeed.comymerdigital.com It is described as having a powerful leafy-green, nasturtium, and hyacinth-like scent and is used in fine fragrances. chemicalbook.com
For example, studies on beer, wine, and baijiu (a Chinese liquor) have identified numerous aroma-active compounds, including alcohols, esters, and acetals. researchgate.netrsc.orgresearchgate.net Phenethyl alcohol and its corresponding ester, phenethyl acetate (B1210297), are consistently found and are known to impart floral (rose) and honey-like notes. jmb.or.krthegoodscentscompany.com The presence of acetaldehyde (B116499) diethyl acetal is also common in beer and sherry, contributing fruity notes. researchgate.netnih.gov While direct identification of this compound is less commonly reported than its components, its formation is chemically plausible in any system containing both phenethyl alcohol and acetaldehyde/ethanol (B145695) under the slightly acidic conditions of fermentation. Its presence would contribute to the complex floral and green notes of the final product.
Biochemical and Biological Activity Research
Direct and extensive research into the specific biological activity of this compound is limited. However, insights can be drawn from studies on its structural precursors and related compounds. The metabolic fate of the phenethyl group, a core component of the molecule, has been well-documented. In vivo, phenethyl alcohol is typically oxidized first to phenylacetaldehyde (B1677652) and subsequently to phenylacetic acid. inchem.org This acid then undergoes conjugation with amino acids or glucuronic acid before being excreted. inchem.org
While this compound itself has not been a focus of extensive bioactivity screening, related compounds have been assessed. A safety evaluation of ethyl phenethyl ether, a structurally similar fragrance ingredient, found it to be non-genotoxic in Ames tests. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of phenethyl alcohol derivatives, including acetals, primarily in the context of their use as flavouring agents. inchem.org This evaluation notes that phenylacetic acid is a normal component of human urine, originating from both dietary phenylalanine and endogenous phenethylamine. inchem.org
The enzymatic interactions of this compound are understood primarily through the reactivity of its constituent parts, particularly phenethyl alcohol. The conversion of phenethyl alcohol to phenylacetaldehyde is readily carried out by a variety of NAD+-dependent alcohol and aldehyde dehydrogenases found in mammals. inchem.org
Furthermore, the phenethyl alcohol moiety is a known substrate for other classes of enzymes. Lipases, for instance, have been shown to effectively catalyze the synthesis of phenethyl esters. In one study, the synthesis of phenethyl acetate from phenethyl alcohol using Novozym 435, an immobilized lipase (B570770) from Candida antarctica, achieved a maximum conversion of over 99%. nih.gov This demonstrates the high affinity of certain lipases for the phenethyl group as a substrate.
The specificity of enzymes for the acetal portion is guided by general principles of substrate recognition. Acetyl-CoA synthetases, for example, exhibit a high degree of specificity for the acetate group over alkyl carboxylates with longer chains, indicating that the size of the alkyl group is a critical determinant for binding in the active site. nih.gov This principle suggests that enzymes interacting with the acetal portion of this compound would possess a binding pocket specifically adapted to accommodate the ethyl and acetyl moieties.
While a specific microbial biosynthetic pathway dedicated to this compound has not been fully elucidated, its formation can be explained by common metabolic processes in various microorganisms, particularly yeasts like Saccharomyces cerevisiae. The biosynthesis of its two key precursors, phenethyl alcohol and acetaldehyde/ethanol, is well-established. Phenethyl alcohol is synthesized from the amino acid L-phenylalanine via the Ehrlich pathway. usp.br
Acetaldehyde and ethanol are central metabolites in alcoholic fermentation. researchgate.net The formation of acetals can occur in microorganisms through the acid-catalyzed reaction between an aldehyde (acetaldehyde) and an alcohol (ethanol) during fermentation. researchgate.net Research has shown that Saccharomyces cerevisiae is capable of producing the related compound 2-phenethyl acetate during fermentation. nih.gov
Moreover, microbial systems have been shown to synthesize other, more complex acetals. For example, the synthesis of allysine (B42369) ethylene (B1197577) acetal has been achieved using phenylalanine dehydrogenase from the microorganism Thermoactinomyces intermedius. d-nb.info This demonstrates that microbes possess the enzymatic machinery capable of constructing acetal functionalities. The biotransformation of precursor molecules using whole-cell microbial factories represents a key strategy in green chemistry for producing valuable chemicals. d-nb.infonih.gov
Emerging Applications in Materials Science and Green Chemistry
In synthetic chemistry, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound possesses structural features that make it a potentially valuable synthon for the construction of novel, more complex molecules and materials.
The primary feature of interest is the acetal group, which functions as a protected form of an aldehyde. This protective role is crucial in multi-step syntheses. The phenethyl portion of the molecule can undergo various chemical transformations without the risk of unwanted side reactions involving a highly reactive aldehyde group. Subsequently, the aldehyde can be easily deprotected under mild acidic conditions to participate in further reactions. bath.ac.uk This strategy of protecting and deprotecting functional groups is fundamental to the synthesis of complex organic structures. bath.ac.uk
The use of acetals as protecting groups aligns with the principles of green chemistry. For instance, the reaction of ethoxyethene with a phenol (B47542) to form an acetal is a 100% atom economy reaction, a key concept in reducing chemical waste. google.com This highlights the potential for developing environmentally benign synthetic pathways. The application of related compounds, such as phenylketene dimethylacetal, as synthons for introducing functionalized phenylethyl units into molecules has been demonstrated. acs.org By analogy, this compound serves as a bifunctional synthon, offering both the phenethyl unit and a masked aldehyde for sequential and controlled chemical elaboration in the synthesis of novel materials. sigmaaldrich.com
Development of Bio-based Acetal Derivatives
The drive towards sustainability in the chemical industry has spurred research into the development of bio-based chemicals derived from renewable feedstocks. For this compound, this involves sourcing its constituent alcohols—phenethyl alcohol and ethanol—from biological processes rather than petrochemical routes. While the direct microbial fermentation to produce this compound is not extensively documented, significant progress has been made in the bioproduction of its precursors, paving the way for a semi-synthetic, greener version of the final compound.
The primary bio-based precursor, 2-phenylethanol (B73330) (phenethyl alcohol), is an aromatic alcohol with a characteristic rose scent, making it valuable in its own right. nih.gov Biotechnological production of 2-phenylethanol is a promising and sustainable alternative to its extraction from botanical sources or chemical synthesis. nih.govgoogle.com The most common method involves the use of yeasts, particularly engineered strains of Saccharomyces cerevisiae, which can synthesize 2-phenylethanol from L-phenylalanine via the Ehrlich pathway or directly from glucose or glycerol (B35011) through the shikimate pathway. nih.govresearchgate.netjpsdi.com Researchers have successfully engineered microbial cell factories to enhance production yields and make the process more economically viable. nih.govgoogle.com
Similarly, ethanol, the other key component, is one of the most widely produced biofuels through the fermentation of sugars derived from sources like corn, sugarcane, or cellulosic biomass. googleapis.com The combination of bio-produced phenethyl alcohol and bioethanol through established chemical acetalization reactions represents a significant step toward a fully bio-based this compound. This approach aligns with green chemistry principles by utilizing renewable feedstocks and reducing reliance on fossil fuels. jpsdi.com
The research focus lies in optimizing the fermentation processes for the precursor alcohols. This includes strain improvement through metabolic engineering, optimization of fermentation conditions (e.g., pH, temperature, aeration), and the use of cost-effective, renewable raw materials like agro-industrial wastes. nih.govresearchgate.net
Table 1: Bio-production of Precursors for this compound This table summarizes the microbial production of phenethyl alcohol and ethanol from various renewable feedstocks.
| Precursor | Microorganism | Feedstock | Typical Yield/Titer | Reference |
| 2-Phenylethanol (2-PE) | Saccharomyces cerevisiae | L-Phenylalanine, Glucose | 3.6 g/L | nih.gov |
| 2-Phenylethanol (2-PE) | Engineered E. coli | L-Phenylalanine | 2.28 g/L | researchgate.net |
| 2-Phenylethanol (2-PE) | Engineered Pichia pastoris | Synthetic Media | - | researchgate.net |
| Phenethyl Acetate (PEA) | Engineered E. coli | L-Phenylalanine, Glucose, Glycerol | 10.4 - 13.6 g/L | researchgate.netnih.gov |
| Ethanol | Saccharomyces cerevisiae | Sugarcane, Corn, etc. | High-volume industrial production | googleapis.com |
| Phenethyl acetate (PEA) is an ester, but its bioproduction from the same precursor (2-phenylethanol) highlights the efficiency of these bio-routes. |
Catalytic Applications in Sustainable Processes
The synthesis of acetals, including this compound, traditionally relies on acid catalysis, which often involves corrosive and environmentally harmful substances like sulfuric acid or p-toluenesulfonic acid. acs.org The principles of green chemistry have propelled the development of cleaner, more efficient, and sustainable catalytic processes for acetalization. ymerdigital.com These modern approaches focus on minimizing waste, reducing energy consumption, and using non-toxic, recyclable catalysts. iwu.edu
Key advancements in the sustainable synthesis of acetals that are applicable to this compound include:
Heterogeneous Catalysis : The use of solid acid catalysts offers significant advantages over homogeneous catalysts. These materials are non-corrosive, easy to separate from the reaction mixture, and can often be regenerated and reused multiple times. ymerdigital.com Examples include natural clays (B1170129) like kaolin, which has been shown to be an efficient, low-cost, and eco-friendly catalyst for acetalization. researchgate.net Mesoporous materials such as zirconium oxophosphate and modified silicates (e.g., Sn-Al-MCM-41) also exhibit high catalytic activity and selectivity under solvent-free conditions, contributing to a greener process. researchgate.net
Bismuth(III) Salt Catalysis : Bismuth compounds are attractive for green chemistry applications due to their low toxicity, low cost, and environmental friendliness. iwu.edu Bismuth(III) salts, such as bismuth bromide and bismuth triflate, have been effectively used as catalysts for the synthesis of cyclic acetals under mild, and sometimes solvent-free, conditions, aligning with several principles of green chemistry. iwu.edu
Photo-organocatalysis : A particularly innovative and green approach involves the use of a photocatalyst, such as thioxanthenone, activated by a simple light source like a household lamp. researchgate.netrsc.org This method allows for the efficient conversion of aldehydes to acetals under mild conditions without the need for strong acids or metal catalysts. rsc.org The process is highly efficient and represents a significant step towards sustainable chemical synthesis. researchgate.net
These sustainable catalytic methods not only reduce the environmental impact of producing compounds like this compound but also enhance process efficiency through higher yields, better selectivity, and simplified product purification. acs.orgresearchgate.net
Table 2: Comparison of Catalytic Systems for Acetal Synthesis This table compares traditional and sustainable catalytic methods for the synthesis of acetals.
| Catalyst System | Catalyst Type | Reaction Conditions | Advantages/Disadvantages | Sustainability Aspect | Reference |
| p-Toluenesulfonic Acid (pTSA) | Homogeneous Acid | 60-80°C, azeotropic water removal | High conversion (85-92%); Corrosive, difficult to separate | Low (traditional method) | |
| Algerian Natural Kaolin | Heterogeneous Clay | Ethanol as solvent | Moderate to excellent yields, recyclable, low-cost | High (eco-friendly, reusable catalyst) | researchgate.net |
| Mesoporous Zirconium Oxophosphate | Heterogeneous Solid Acid | Solvent-free | Up to 98% yield, reusable | High (reusable, solvent-free) | researchgate.net |
| Bismuth(III) Salts | Homogeneous/Lewis Acid | Room temperature, solvent-free possible | Non-toxic catalyst, mild conditions | High (non-toxic metal, mild conditions) | iwu.edu |
| Thioxanthenone | Photo-organocatalyst | Household lamp, mild temperature | High yields, metal-free, mild conditions | High (uses light, avoids harsh reagents) | researchgate.netrsc.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of ethyl phenethyl acetal (B89532). scienceopen.com These calculations provide optimized molecular geometries, bond lengths, and bond angles that are fundamental to understanding the molecule's stability and reactivity.
The molecular formula of ethyl phenethyl acetal is C₁₂H₁₈O₂. nih.gov It possesses a chiral center at the acetal carbon, leading to the existence of enantiomers, though it is often supplied as a racemic mixture. nih.gov Computational models can determine the relative energies of different conformations, identifying the most stable spatial arrangement of the phenethyl, ethyl, and methyl groups around the central acetal core.
Reactivity can be predicted by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the acetal group are expected to be primary sites for protonation in acidic conditions, initiating hydrolysis. The stability of the resulting carbocation intermediate is a key factor in its reactivity, with greater stability leading to faster reaction rates. bath.ac.uk
Table 1: General Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₂ | nih.govchemspider.comuni.lu |
| Molecular Weight | 194.27 g/mol | nih.govthegoodscentscompany.com |
| Monoisotopic Mass | 194.130680 u | chemspider.com |
| IUPAC Name | [2-(1-Ethoxyethoxy)ethyl]benzene | chemspider.com |
| InChIKey | QQDGMPOYFGNLMT-UHFFFAOYSA-N | nih.govuni.lu |
| SMILES | CCOC(C)OCCc1ccccc1 | nih.gov |
| Stereocenter Count | 1 (undefined) | nih.govchemspider.com |
Reaction Mechanism Simulations and Transition State Analysis
The hydrolysis of acetals is a well-studied reaction that typically proceeds via an acid-catalyzed mechanism. researchgate.netgla.ac.uk Computational simulations can map the entire reaction pathway for the hydrolysis of this compound, identifying the transition states and intermediates involved.
The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following steps:
Protonation: An oxygen atom of the acetal is protonated by an acid catalyst, making it a better leaving group. gla.ac.uk
Cleavage: The carbon-oxygen bond cleaves, forming an alcohol (ethanol) and a resonance-stabilized oxonium ion intermediate. This step is typically the rate-determining step. researchgate.netgla.ac.uk
Nucleophilic Attack: A water molecule attacks the carbocationic center of the oxonium ion.
Deprotonation: The resulting protonated hemiacetal is deprotonated, yielding phenethyl alcohol and acetaldehyde (B116499).
Transition state analysis allows for the calculation of activation energies for each step. For related acetals, studies have shown that the stability of the carbocation intermediate and the ability of the leaving group to depart are critical factors influencing the reaction rate. gla.ac.uk In the case of this compound, the formation of the phenethyl alcohol moiety during hydrolysis has been confirmed in studies of similar structures. gla.ac.uk The reaction is an example of general acid catalysis, where the rate depends on the concentration of the undissociated acid. gla.ac.uk
Spectroscopic Property Predictions
Computational chemistry can predict various spectroscopic properties, which are crucial for the characterization of this compound. Techniques such as DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
While specific computational studies predicting the full spectra for this compound are not widely published, predictions for related molecules demonstrate the utility of these methods. For instance, predicted collision cross-section (CCS) values, which are relevant to ion mobility mass spectrometry, have been calculated for various adducts of this compound. These values help in identifying the compound in complex mixtures. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source(s) |
|---|---|---|---|
| [M+H]⁺ | 195.13796 | 144.9 | uni.lu |
| [M+Na]⁺ | 217.11990 | 150.7 | uni.lu |
| [M-H]⁻ | 193.12340 | 148.0 | uni.lu |
| [M+NH₄]⁺ | 212.16450 | 164.3 | uni.lu |
| [M+K]⁺ | 233.09384 | 149.6 | uni.lu |
These predicted values can be compared with experimental data to confirm the molecular structure and resolve ambiguities in spectral assignments.
Molecular Dynamics Simulations of Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and its non-covalent interactions with other molecules, such as solvents or receptors.
An MD simulation of this compound would model the rotational movements around its single bonds, revealing the molecule's flexibility and preferred shapes in different environments. researchgate.net These simulations are particularly useful for understanding how the molecule interacts with others through forces like van der Waals interactions and hydrogen bonding. nih.gov For example, in a fragrance application, MD could simulate the interaction of this compound with olfactory receptors. In an industrial setting, simulations could model its behavior in solvent mixtures, predicting properties like solubility and diffusion. researchgate.net The primary forces governing these interactions are expected to be van der Waals forces, given the molecule's structure. nih.govresearchgate.net
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acetals, including ethyl phenethyl acetal (B89532), often involves acid catalysis, which can present environmental and efficiency challenges. libretexts.org Future research should focus on creating greener, more sustainable, and economically viable synthetic pathways.
Key research objectives include:
Heterogeneous Catalysis: Shifting from homogeneous acid catalysts like p-toluenesulfonic acid to reusable, solid heterogeneous catalysts can simplify product purification and minimize corrosive waste. ymerdigital.comnih.gov Research into novel catalysts such as metal-organic frameworks (MOFs), zeolites, or sulfonic acid-functionalized materials could lead to higher yields and selectivity under milder reaction conditions. ymerdigital.comresearchgate.net A recent study demonstrated the use of an aluminosilicate (B74896) catalyst for acetalization, which showed high selectivity and enhanced conversion with the addition of Fe³⁺. researchgate.net
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly specific and environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net Future work could explore lipases or other hydrolases to catalyze the formation of ethyl phenethyl acetal from phenethyl alcohol and an ethanol (B145695) equivalent. This approach aligns with the growing demand for "natural" ingredients in consumer products. nih.gov
Atom-Economic and Solvent-Free Reactions: Designing synthetic processes that maximize the incorporation of all starting materials into the final product (atom economy) is a core principle of green chemistry. ymerdigital.cominnovations-report.com Investigating solvent-free reaction conditions, potentially assisted by microwave irradiation, could reduce energy consumption and eliminate volatile organic solvent waste. rsc.org One innovative approach involves an "oxygen rebound" mechanism using a non-toxic titanium catalyst in an atom-economic process that avoids waste generation. innovations-report.com
Table 1: Comparison of Synthetic Methodologies for Acetal Production
| Feature | Traditional Acid Catalysis | Heterogeneous Catalysis | Biocatalysis |
| Catalyst | Homogeneous (e.g., H₂SO₄, pTSA) | Solid, reusable (e.g., Zeolites, MOFs) ymerdigital.com | Enzymes (e.g., Lipases) nih.gov |
| Sustainability | Low (corrosive, waste) | High (recyclable, less waste) nih.gov | Very High (biodegradable, mild conditions) researchgate.net |
| Reaction Conditions | Often harsh, requires water removal libretexts.org | Milder, may be solvent-free rsc.org | Very mild (aqueous media, room temp) |
| Selectivity | Moderate to Good | High to Very High researchgate.net | Very High (chemo-, regio-, stereo-selective) |
| Key Challenge | Waste disposal, catalyst separation | Catalyst design and deactivation | Enzyme stability, cost, and scalability |
Exploration of Undiscovered Biological Activities
While primarily known for its scent, the broader biological profile of this compound is not well understood. Many fragrance compounds and essential oils have been shown to possess a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. researchgate.netsemanticscholar.orgtandfonline.com Future research should investigate whether this compound exhibits similar bioactivities.
Potential areas of investigation include:
Antimicrobial and Antifungal Screening: Systematic screening of this compound against a panel of pathogenic bacteria and fungi could uncover new applications in preservatives or even therapeutic contexts. Its structural similarity to phenethyl alcohol, which has known antimicrobial properties, provides a rationale for this exploration. researchgate.net
Anti-inflammatory and Antioxidant Assays: Chronic inflammation and oxidative stress are implicated in numerous diseases. In vitro assays could assess the ability of this compound to modulate inflammatory pathways (e.g., cytokine secretion from macrophages) or to scavenge free radicals. tandfonline.com
Insect Repellent/Pheromonal Effects: Many plant-derived volatile compounds play roles in plant-insect interactions. Investigating the effect of this compound on the behavior of various insect species could lead to its use as a novel, safe insect repellent or attractant for pest management.
Table 2: Potential Biological Activities for Future Screening
| Biological Activity | Rationale / Homologous Compounds | Potential Application |
| Antimicrobial | Phenethyl alcohol (precursor) shows antimicrobial activity. researchgate.net Many essential oils are antimicrobial. icm.edu.pl | Food preservative, surface disinfectant, topical antiseptic. |
| Anti-inflammatory | Other fragrance components have shown modulation of cytokines like IL-10. tandfonline.com | Topical treatments for skin inflammation. |
| Insect Repellent | Linalool and Citronellal, common fragrance ingredients, have repellent properties. researchgate.netiscientific.org | Personal care products, spatial repellents. |
| Antioxidant | Many plant-derived polyphenols and volatiles exhibit antioxidant activity. mdpi.com | Ingredient in cosmetics to prevent oxidative skin damage. |
Advanced Analytical Methodologies for Trace Analysis
Detecting and quantifying this compound in complex matrices like cosmetics, food products, and environmental samples is crucial for quality control and safety assessment. shimadzu.com While gas chromatography-mass spectrometry (GC-MS) is the standard technique, future research can focus on developing more sensitive and rapid analytical methods. icm.edu.plalwsci.com
Future directions include:
Higher-Resolution Chromatography: The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide superior separation and identification of this compound in complex fragrance mixtures, separating it from isomeric and isobaric interferences. icm.edu.pl
Direct-to-MS Techniques: Exploring ambient ionization mass spectrometry techniques, such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), could allow for the real-time, direct analysis of volatile compounds like this compound in the air or headspace of products without prior sample preparation.
Olfactometry and Electronic Noses: Combining GC with olfactometry (GC-O) allows for the correlation of a specific chemical peak with its perceived scent, which is vital in fragrance analysis. mdpi.com Furthermore, developing electronic nose systems with sensor arrays specifically trained to recognize this compound could offer rapid quality control screening in industrial settings. dntb.gov.ua
Table 3: Comparison of Analytical Techniques for Fragrance Analysis
| Technique | Principle | Advantage for this compound Analysis | Future Development |
| GC-MS | Separation by volatility/polarity, detection by mass. alwsci.com | Robust, established, good for quantification. shimadzu.com | Miniaturization for portable use, faster run times. |
| GCxGC-TOFMS | Comprehensive 2D separation with high-speed MS. icm.edu.pl | Unsurpassed resolution in highly complex mixtures. | Broader adoption and library development. |
| SIFT-MS | Soft chemical ionization for real-time analysis. | Rapid, no sample prep, good for headspace. | Expansion of quantifiable compound libraries. |
| GC-Olfactometry | Human nose as a sensitive detector post-GC. mdpi.com | Direct correlation of chemical structure to odor perception. | Improved software for data integration and analysis. |
| Electronic Nose | Array of chemical sensors with pattern recognition. dntb.gov.ua | Fast, non-destructive, suitable for QC. | Higher selectivity and sensitivity through novel sensor materials. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the formation and degradation of this compound is essential for optimizing its synthesis and ensuring its stability in final products. The hydrolysis of acetals, for instance, is a multi-step process involving protonation, formation of a hemiacetal, and eventual release of the constituent aldehyde and alcohols. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com
Future research should employ a combination of experimental and computational tools:
Kinetic Studies: Detailed kinetic analysis of both the formation and hydrolysis reactions under various conditions (e.g., different catalysts, pH, temperature) can help elucidate the rate-determining steps and optimize process efficiency and product stability.
In-situ Spectroscopy: Techniques like ReactIR (FTIR spectroscopy for reaction monitoring) can track the concentration of reactants, intermediates, and products in real-time, providing direct evidence for proposed mechanistic pathways.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and visualize the molecular interactions that govern the reaction. nih.govscispace.comeudl.eu This can provide insights that are difficult or impossible to obtain through experimentation alone. For example, computational studies have been used to determine that hemiacetal intermediates are often unstable and have high formation energy. scispace.comunimed.ac.id
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Future applications include:
Predictive Modeling: ML models can be trained on large datasets of fragrance molecules to predict properties like odor character, intensity, and stability based solely on molecular structure (a Quantitative Structure-Activity Relationship, or QSAR, approach). acs.orgmdpi.com This could be used to screen virtual libraries of novel acetals for promising fragrance candidates before they are ever synthesized.
Synthesis Route Optimization: AI can analyze vast reaction databases to propose novel and efficient synthetic routes for this compound and related compounds. pharmafeatures.com Retrosynthesis AI tools can deconstruct a target molecule to identify the most viable starting materials and reaction steps.
Generative Models: Advanced AI, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be used to design entirely new molecules from scratch that are optimized to have a desired scent profile and chemical properties. pharmafeatures.comresearchgate.net This opens the door to creating novel fragrance ingredients with performance characteristics superior to existing options.
Table 4: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts properties (e.g., odor) from molecular structure. acs.org | Reduces the need for synthesis and sensory screening of unpromising compounds. |
| Retrosynthesis Planning | Proposes optimal synthetic pathways to a target molecule. pharmafeatures.com | Accelerates the development of more efficient and sustainable production methods. |
| Generative Design | Creates novel molecular structures with desired properties. researchgate.net | Discovery of new, high-performance fragrance ingredients beyond known structural classes. |
| Process Optimization | Uses ML to fine-tune reaction conditions (temp, pressure, concentration) in real-time. | Maximizes yield and purity while minimizing cost and waste in manufacturing. |
Q & A
Q. What laboratory synthesis methods are effective for producing ethyl phenethyl acetal, and how do catalyst systems influence yield?
this compound can be synthesized via acetalization reactions between phenethyl alcohol and aldehydes under acid catalysis. Advanced catalytic systems, such as RuCl3-DMF-NaI-NaOH, have been shown to suppress unwanted byproducts like acetals by optimizing reaction termination rates and selectivity. For example, NaOH in this system inhibits acetal formation, achieving 92.8% selectivity for desired esters under conditions of 180°C and 1.5 MPa pressure . Key variables include catalyst concentration, reaction time, and temperature.
Q. Which chromatographic techniques are suitable for separating this compound from structurally similar compounds in complex matrices?
Polar capillary column gas chromatography (CGC) may struggle due to overlapping peaks with compounds like ethyl acetate. Hydrolysis pretreatment with inorganic acids (e.g., HCl) can shield acetal interference, enabling selective quantification. Post-hydrolysis, sequential injections with optimized temperature ramps improve resolution. This method is validated in alcoholic beverage analysis, achieving reliable separation in wine and liquor samples .
Q. How can fluorescence sensing be applied to detect this compound in biological or environmental samples?
Fluorescent probes like FPN1, combined with acid solutions, enable rapid detection (20-minute reaction time) at concentrations as low as 15 mg/L. The method demonstrates selectivity against 39 interferants, including aldehydes, alcohols, and esters, making it suitable for trace analysis in metabolomic studies .
Advanced Research Questions
Q. What mechanistic insights explain the role of reaction conditions in suppressing acetal byproducts during this compound synthesis?
In RuCl3-based catalytic systems, NaI accelerates termination rates of ethyl radical intermediates, reducing side reactions. NaOH further inhibits acetal formation by deprotonating intermediates, shifting equilibrium toward esterification. Computational studies of transition states and kinetic isotope effects (KIEs) are recommended to validate these pathways .
Q. How does this compound interact with other volatile organic compounds (VOCs) in food matrices, and what analytical approaches quantify these interactions?
In wine, this compound coexists with esters (e.g., ethyl hexanoate) and alcohols (e.g., phenethyl alcohol). Principal component analysis (PCA) of VOC profiles can identify synergistic or antagonistic flavor effects. For example, acetal levels correlate with hangover severity in alcoholic beverages, likely due to interactions with acetaldehyde and methanol .
Q. What challenges arise in regioselective synthesis of this compound derivatives, and how can protecting groups mitigate these issues?
Regioselectivity challenges, such as over-alkylation or N-alkylation, are observed in indole synthesis using dimethylformamide acetals. Substituting dimethyl acetals with diethyl analogs reduces transesterification byproducts. Batcho–Leimgruber indole synthesis protocols, optimized with 1.1 equivalents of propargylating agents, achieve 74% yield without methyl ester contamination .
Q. Which statistical models are effective for analyzing the biochemical impact of this compound in vivo?
Multivariate regression analysis (e.g., SPSS-based models) identifies this compound as a negative factor in hangover severity, correlating with elevated acetaldehyde and methanol. Animal models with controlled dosing and LC-MS/MS quantification are recommended for validating these associations .
Methodological Considerations
- Analytical Interference Mitigation : Use acid hydrolysis or derivatization (e.g., silylation) to enhance chromatographic specificity .
- Catalytic Optimization : Screen Pd/Cu bimetallic catalysts for direct ethylene oxidation, which achieves 87.1% ethylene conversion in acetaldehyde production, a precursor for acetals .
- Data Reprodubility : Adhere to IUPAC guidelines for reporting reaction conditions and statistical validation to ensure replicability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
